molecular formula C9H13Cl2F3N2O B2997147 (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride CAS No. 953780-72-8

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride

Cat. No. B2997147
CAS RN: 953780-72-8
M. Wt: 293.11
InChI Key: POWIEZIUCZUKRO-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride, also known as TFEP, is a chemical compound that has gained significant attention in scientific research. TFEP is a novel drug candidate that has shown potential in various applications, including neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Catalysis and Material Science A study on dinuclear Ru complexes utilizing the bis(2-pyridyl)ethylamine (bpea) ligand, related to the chemical structure of interest, highlights their application in water oxidation catalysis. These complexes, characterized by a unique trans-disposition of Ru-OH groups, have shown efficacy in catalytically oxidizing water to molecular dioxygen, a process pivotal for energy conversion and storage technologies (Mola et al., 2011).

Organic Synthesis Research on trifluoromethylated pyrano[4,3-b]pyrans synthesized via a one-pot three-component reaction (MCR) demonstrates the utility of fluorinated ethyl groups in constructing complex organic molecules. This method, involving ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, showcases the importance of such functional groups in diversifying organic synthesis routes (Wang et al., 2012).

Analytical Chemistry The development of N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters by reacting amino acids with ethyl chloroformate, trifluoroethanol, and pyridine showcases a method to enhance the sensitivity and specificity of detecting amino acid derivatives using gas chromatography/mass spectrometry. This approach underscores the role of fluorinated ethyl groups in improving analytical methodologies for biochemical research (Vatankhah & Moini, 1994).

properties

IUPAC Name

(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O.2ClH/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12;;/h2-4,6H,5,13H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWIEZIUCZUKRO-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride

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